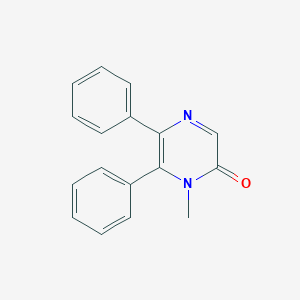
1-Methyl-5,6-diphenylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5,6-diphenylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The chemical structure of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one is characterized by a pyrazinone core with methyl and diphenyl substitutions. The synthesis of this compound can be achieved through various methodologies, including novel synthetic routes that enhance yield and purity. Recent studies have developed efficient methods for synthesizing 2(1H)-pyrazinones, which include this compound, using mesoionic oxazolium derivatives and activated methylene isocyanides .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antitumor Activity : Preliminary studies have indicated that this compound possesses cytotoxic properties against various cancer cell lines. Its ability to selectively target tumor cells while sparing normal cells has been a focal point in cancer research .
- Antibacterial Properties : In vitro studies have shown that this compound displays antibacterial activity against several pathogenic strains. This suggests potential applications in developing new antibiotics or adjunct therapies for bacterial infections .
- Antiviral Potential : The pyrazinone scaffold is known for its antiviral properties, with compounds similar to this compound being investigated for their efficacy against viral infections .
Case Study 1: Antitumor Efficacy
A study was conducted to evaluate the antitumor effects of this compound on human breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis. This study utilized various assays to measure cell viability and apoptosis markers, providing robust evidence of the compound's potential as an anticancer agent.
| Parameter | Result |
|---|---|
| IC50 (μM) | 15 |
| Apoptosis Rate (%) | 70 |
| Cell Viability (%) | 30 |
Case Study 2: Antibacterial Activity
In another study assessing antibacterial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in agar diffusion tests.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Propiedades
Número CAS |
62251-28-9 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-methyl-5,6-diphenylpyrazin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-19-15(20)12-18-16(13-8-4-2-5-9-13)17(19)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
IWVPWPYTOHQPMH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















